Cas no 1152832-76-2 (N-Ethyl-2,3-difluorobenzylamine)
N-Ethyl-2,3-difluorobenzylamine Chemical and Physical Properties
Names and Identifiers
-
- N-(2,3-Difluorobenzyl)ethanamine
- N-ethyl-2,3-difluoroBenzenemethanamine
- N-Ethyl-2,3-difluorobenzylamine
- N-[(2,3-difluorophenyl)methyl]ethanamine
- C9H11F2N
- 7266AJ
- TRA0008344
- SY014376
- Benzenemethanamine, N-ethyl-2,3-difluoro-
- ST24048269
-
- MDL: MFCD12147622
- Inchi: 1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
- InChI Key: NGXWXGQLUPFRHH-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1CNCC)F
Computed Properties
- Exact Mass: 171.08600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 1.097±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 193.5±25.0 ºC (760 Torr),
- Flash Point: 70.8±23.2 ºC,
- Solubility: Slightly soluble (1.4 g/l) (25 º C),
- PSA: 12.03000
- LogP: 2.46520
N-Ethyl-2,3-difluorobenzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Ethyl-2,3-difluorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140239-10g |
N-(2,3-Difluorobenzyl)ethanamine |
1152832-76-2 | 95% | 10g |
$458.89 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853344-1g |
N-Ethyl-2,3-difluorobenzylamine |
1152832-76-2 | 97% | 1g |
¥700.20 | 2022-01-10 | |
| TRC | E916658-100mg |
N-Ethyl-2,3-difluorobenzylamine |
1152832-76-2 | 100mg |
$224.00 | 2023-05-18 | ||
| TRC | E916658-500mg |
N-Ethyl-2,3-difluorobenzylamine |
1152832-76-2 | 500mg |
$994.00 | 2023-05-18 | ||
| TRC | E916658-1g |
N-Ethyl-2,3-difluorobenzylamine |
1152832-76-2 | 1g |
$ 1200.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853344-250mg |
N-Ethyl-2,3-difluorobenzylamine |
1152832-76-2 | 97% | 250mg |
¥322.20 | 2022-01-10 | |
| Apollo Scientific | PC908769-1g |
N-Ethyl-2,3-difluorobenzenemethanamine |
1152832-76-2 | 95% | 1g |
£185.00 | 2025-02-22 | |
| Apollo Scientific | PC908769-5g |
N-Ethyl-2,3-difluorobenzenemethanamine |
1152832-76-2 | 95% | 5g |
£640.00 | 2025-02-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N54310-1g |
N-(2,3-Difluorobenzyl)ethanamine |
1152832-76-2 | 1g |
¥1259.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N54310-5g |
N-(2,3-Difluorobenzyl)ethanamine |
1152832-76-2 | 5g |
¥3679.0 | 2021-09-08 |
N-Ethyl-2,3-difluorobenzylamine Suppliers
N-Ethyl-2,3-difluorobenzylamine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-Ethyl-2,3-difluorobenzylamine
Professional Introduction to N-Ethyl-2,3-difluorobenzylamine (CAS No. 1152832-76-2)
N-Ethyl-2,3-difluorobenzylamine, a compound with the chemical identifier CAS No. 1152832-76-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amine derivatives and exhibits unique structural and chemical properties that make it a promising candidate for various applications in medicinal chemistry and drug design.
The molecular structure of N-Ethyl-2,3-difluorobenzylamine consists of a benzylamine backbone substituted with two fluorine atoms at the 2 and 3 positions. This substitution pattern introduces electron-withdrawing effects, which can influence the compound's reactivity, solubility, and interaction with biological targets. The presence of the ethyl group at the nitrogen atom further enhances its versatility, allowing for further functionalization and derivatization.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. N-Ethyl-2,3-difluorobenzylamine is no exception and has been explored in several research studies for its potential applications in the development of novel therapeutic agents. Its unique structural features make it an attractive scaffold for designing molecules with specific biological activities.
One of the most compelling aspects of N-Ethyl-2,3-difluorobenzylamine is its role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop derivatives with enhanced binding affinity and selectivity towards various biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism, making them potential candidates for further development as anticancer agents.
The fluorine atoms in the structure of N-Ethyl-2,3-difluorobenzylamine play a crucial role in modulating the compound's electronic properties. These atoms can influence both the electronic distribution within the molecule and its interactions with biological targets. This has led to investigations into how fluorine substitution can be used to optimize drug-like properties such as lipophilicity, solubility, and metabolic stability. The results of these studies have provided valuable insights into the design of next-generation pharmaceuticals.
Moreover, N-Ethyl-2,3-difluorobenzylamine has been explored in the context of central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier makes it a potential candidate for treating neurological disorders. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties, opening up new avenues for research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of N-Ethyl-2,3-difluorobenzylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to enhance the efficiency of its production. These advancements have not only improved the accessibility of the compound but also paved the way for scalable manufacturing processes suitable for industrial applications.
In conclusion, N-Ethyl-2,3-difluorobenzylamine (CAS No. 1152832-76-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable building block for developing novel therapeutic agents. The ongoing research into this compound highlights its potential in addressing various medical challenges, particularly in oncology and neurology. As our understanding of fluorinated compounds continues to grow, it is likely that N-Ethyl-2,3-difluorobenzylamine will play an increasingly important role in future drug discovery efforts.
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